1,1,6-Triphenylhexa-2,5-diyne-1,4-diol
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Overview
Description
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol is a versatile organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a hexa-2,5-diyne backbone with three phenyl groups and two hydroxyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and benzaldehyde derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,1,6-Triphenylhexa-2,5-diyne-1,4-diol exerts its effects involves interactions with molecular targets and pathways The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions
Comparison with Similar Compounds
Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Similar structure but with four phenyl groups and different positions of hydroxyl groups.
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,4-diol: Similar structure but with different positions of hydroxyl groups.
Uniqueness
1,1,6-Triphenylhexa-2,5-diyne-1,4-diol is unique due to its specific arrangement of phenyl and hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,1,6-triphenylhexa-2,5-diyne-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O2/c25-23(17-16-20-10-4-1-5-11-20)18-19-24(26,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,25-26H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABUTUQUQBXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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